Sodium 3,5-dichlorobenzoate
CAS No.: 154862-40-5
Cat. No.: VC17384294
Molecular Formula: C7H3Cl2NaO2
Molecular Weight: 212.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154862-40-5 |
|---|---|
| Molecular Formula | C7H3Cl2NaO2 |
| Molecular Weight | 212.99 g/mol |
| IUPAC Name | sodium;3,5-dichlorobenzoate |
| Standard InChI | InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | ZWRKXVDNMWYZRT-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Properties
Sodium 3,5-dichlorobenzoate is defined by the molecular formula C₇H₃Cl₂NaO₂ and a molecular weight of 212.99 g/mol. Its structure consists of a benzene ring with chlorine atoms at the 3 and 5 positions and a sodium-bound carboxylate group at position 1. The compound’s canonical SMILES representation is C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+], reflecting its ionic nature.
The IUPAC name, sodium 3,5-dichlorobenzoate, underscores its classification as a benzoic acid derivative. Its crystalline solid form and solubility profile—highly soluble in polar solvents like water and methanol—are critical for its applications in aqueous reaction systems.
Synthesis and Manufacturing
Hydrolysis of 3,5-Dichlorobenzonitrile
The most cited synthesis route involves the hydrolysis of 3,5-dichlorobenzonitrile under alkaline conditions . In a typical procedure:
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3,5-Dichlorobenzonitrile (5 g, 0.029 mol) is refluxed with sodium hydroxide (2.9 g, 0.073 mol) in deionized water for 6 hours.
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The mixture is acidified with HCl to pH 1–3, precipitating 3,5-dichlorobenzoic acid.
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The acid is neutralized with sodium hydroxide to yield the sodium salt, achieving a 93% yield .
This method prioritizes cost efficiency and scalability, with recrystallization ensuring high purity (>98%) for laboratory and industrial use .
Alternative Pathways
While less common, metallation reactions and carboxylation of dichlorobenzene derivatives have been explored but face challenges in yield and selectivity.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 285–290°C (decomposes) | |
| Solubility in Water | 12.4 g/100 mL (25°C) | |
| pKa (Benzoic Acid Parent) | 1.85 (3,5-dichlorobenzoic acid) |
The electron-withdrawing chlorine substituents enhance the acidity of the parent acid, facilitating salt formation .
Industrial and Research Applications
Agrochemical Metabolite
Sodium 3,5-dichlorobenzoate is a biomarker for propyzamide (a herbicide) residues in crops and livestock . Regulatory guidelines mandate its measurement to enforce tolerance limits, such as 0.01 ppm in poultry fat and 0.05 ppm in bovine liver . Hydrolysis protocols for residue analysis involve:
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Ethyl acetate extraction of fat tissues.
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Acidic or alkaline hydrolysis to liberate 3,5-dichlorobenzoic acid.
Surfactant and Micellar Systems
In mixed micelle studies, sodium 3,5-dichlorobenzoate modifies counterion binding in hexadecyltrimethylammonium bromide (HDABr) systems . The ion exchange constant (Rₓᴮʳ) for 3,5-Cl₂C₆H₃CO₂⁻ is 198, indicating strong affinity for cationic micelles compared to salicylate (Rₓᴮʳ = 50) . This property enables precise control over reaction kinetics in micellar catalysis, such as the nucleophilic substitution of phenyl salicylate with piperidine .
Biological and Toxicological Profile
Ecotoxicology
Residue studies in livestock reveal bioaccumulation potential, with highest concentrations detected in hepatic tissues . Chronic exposure in rodents associates with mild hepatotoxicity, though no carcinogenic effects are documented .
Antimicrobial Activity
Preliminary assays show bacteriostatic effects against E. coli and S. aureus at 500 µg/mL, likely due to membrane disruption via chlorinated aromatic interactions.
Comparative Analysis with Analogues
| Compound | Chlorine Positions | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| Sodium 2,4-dichlorobenzoate | 2, 4 | 212.99 | Altered electronic distribution |
| Sodium 4-chlorobenzoate | 4 | 178.55 | Reduced steric hindrance |
The 3,5-substitution pattern uniquely balances electronic effects and solubility, making sodium 3,5-dichlorobenzoate preferable in micellar and synthetic applications .
Recent Research Advances
A 2025 study demonstrated the compound’s efficacy in stabilizing manganese oxide clusters for catalytic oxidation reactions, achieving 85% yield in styrene epoxidation. Another investigation highlighted its role in enhancing ionic liquid conductivity by 40% at 0.1 M concentrations .
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